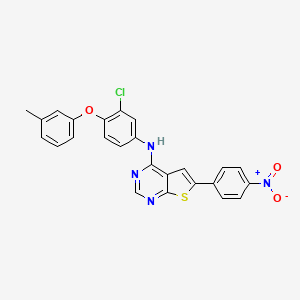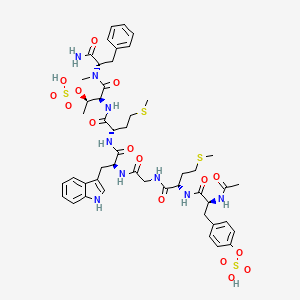
3-Mercaptopentan-2-one-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptopentan-2-one-d2 is a deuterated analog of 3-Mercaptopentan-2-one, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties as a stable isotope-labeled compound .
Preparation Methods
The synthesis of 3-Mercaptopentan-2-one-d2 involves the incorporation of deuterium into the parent compound, 3-Mercaptopentan-2-one. The typical synthetic route includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods often involve the use of deuterium gas or deuterated water in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
3-Mercaptopentan-2-one-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
3-Mercaptopentan-2-one-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of sulfur-containing drugs.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Mercaptopentan-2-one-d2 involves its incorporation into biological and chemical systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s behavior and interactions. This compound primarily targets sulfur-containing pathways and molecules, providing insights into their roles and transformations .
Comparison with Similar Compounds
3-Mercaptopentan-2-one-d2 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 3-Mercaptopentan-2-one. Similar compounds include:
3-Mercaptopentan-2-one: The non-deuterated version, which lacks the distinct spectroscopic signals provided by deuterium.
3-Methylbut-2-ene-1-thiol: Another sulfur-containing compound used in similar research applications.
In comparison, this compound offers enhanced stability and distinct spectroscopic properties, making it a valuable tool in research .
Properties
Molecular Formula |
C5H10OS |
|---|---|
Molecular Weight |
120.21 g/mol |
IUPAC Name |
4,5-dideuterio-3-sulfanylpentan-2-one |
InChI |
InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3/i1D,3D |
InChI Key |
SZECUQRKLXRGSJ-SDTNDFKLSA-N |
Isomeric SMILES |
[2H]CC([2H])C(C(=O)C)S |
Canonical SMILES |
CCC(C(=O)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


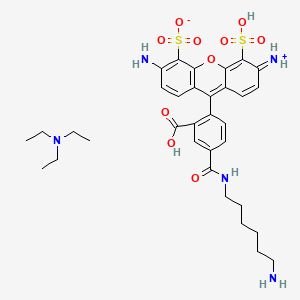
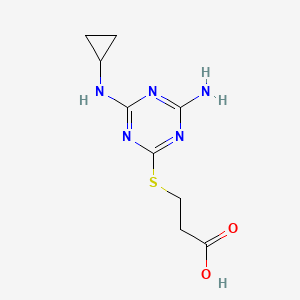
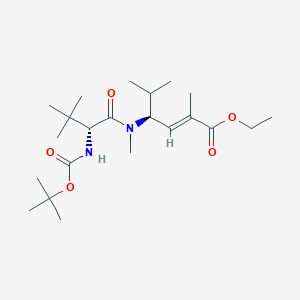
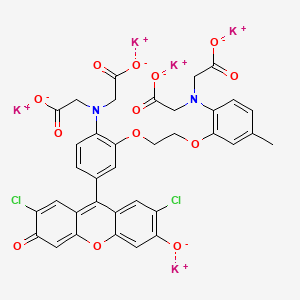

![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)

